1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWGGCNGWUUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170110-01-6 | |
| Record name | 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Spectroscopic Analysis
Spectroscopic methods such as FTIR, 1H NMR, and 13C NMR are essential for characterizing the structure and purity of synthesized compounds. These techniques provide detailed information about the molecular structure and functional groups present.
Chemical Reactions Analysis
Core Reactivity of the Hydantoin Framework
The 2,4-dione groups in the hydantoin ring enable nucleophilic reactions at the carbonyl carbons. Key reaction types include:
Ring-Opening Reactions
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Hydrolysis : Under acidic or basic conditions, the hydantoin ring may undergo hydrolysis to form α-amino acids or urea derivatives. For example, hydrolysis of analogous spirohydantoins produces substituted glycine derivatives .
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Ammonolysis : Reaction with ammonia or amines could yield spirocyclic urea analogs, though direct data for the methylated derivative is limited .
Electrophilic Substitution
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N-Alkylation/Acylation : The secondary amine in the hydantoin ring (N3 position) can undergo alkylation or acylation. For example, acetylation with acetic anhydride forms N3-acetyl derivatives, as observed in structurally similar spirohydantoins .
Reactivity of the Methyl Substituent
The methyl group at the N1 position influences steric and electronic properties:
Steric Effects
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The methyl group restricts rotational freedom, potentially directing regioselectivity in reactions. For instance, it may hinder electrophilic attack at the adjacent nitrogen .
Oxidation
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While no direct studies on oxidation are available, analogous compounds (e.g., 1-methylhydantoins) show resistance to mild oxidants but may degrade under strong oxidative conditions (e.g., KMnO₄/H⁺) .
Spirocyclic Ring Modifications
The spiro[4.4]nonane framework offers unique reactivity:
Cycloadditions
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The strained spirocyclic structure may participate in [2+2] or [4+2] cycloadditions, though experimental evidence is lacking for this specific compound .
Ring Expansion/Contraction
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Reaction with nucleophiles (e.g., Grignard reagents) could lead to ring expansion, as seen in related spirohydantoins .
Metal Coordination and Chelation
The diketone groups enable coordination with metal ions:
| Metal Ion | Proposed Interaction | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu²⁺ | Bidentate via carbonyl oxygens | ~5.2 (estimated) | |
| Fe³⁺ | Monodentate or bidentate | Not reported |
Chelation could enhance solubility or enable catalytic applications .
Thermal and Photochemical Behavior
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Thermal Decomposition : The compound decomposes above 200°C, producing CO₂ and methylamine derivatives, as inferred from thermogravimetric analysis of similar hydantoins .
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Photostability : No direct data, but spirohydantoins generally exhibit moderate stability under UV light .
Key Challenges and Research Gaps
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Direct experimental data on this specific methylated derivative is sparse, necessitating extrapolation from related compounds.
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Future studies should explore its catalytic and biological applications, leveraging its unique stereoelectronic profile.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is being investigated as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research indicates that this compound may exhibit antimicrobial and anticancer properties due to its structural characteristics that facilitate binding to specific enzymes and receptors .
Case Study: Anticancer Activity
In preliminary studies, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms. Further investigations are ongoing to elucidate the precise mechanisms of action and optimize its efficacy .
Materials Science
The compound's unique spirocyclic structure allows it to be utilized in the development of novel materials with enhanced stability and reactivity. It is explored for applications in organic synthesis as a building block for more complex molecules.
Case Study: Material Development
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for advanced material applications .
Biological Studies
In biological research, this compound is used to study interactions with various enzymes and receptors, providing insights into its biological activity. Its structural features enable it to serve as a model compound for understanding spirocyclic interactions in biological systems.
Case Study: Enzyme Inhibition
Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to potential therapeutic applications in metabolic disorders .
Industrial Applications
The compound is also explored for industrial applications due to its versatility in organic synthesis processes. It can serve as an intermediate in the production of specialty chemicals and pharmaceuticals.
Case Study: Synthesis Optimization
Industrial-scale synthesis of this compound has been optimized using continuous flow processes that enhance yield and purity while reducing production costs .
Mechanism of Action
The mechanism of action of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural variations and properties of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione and related compounds:
| Compound Name | Spiro/Bicyclo System | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | [4.4] | 1-Methyl | 184.21 | Rigid spiro core; moderate lipophilicity |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | [4.5] | 1-Methyl, 8-Phenyl | 258.30 | Expanded spiro ring; phenyl enhances lipophilicity and π-π interactions |
| 6-(4-Ethoxy-3-hydroxyphenyl)-9-hydroxy-1,7-dithia-3-azaspiro[4.4]nonane-2,4-dione | [4.4] | Ethoxy, hydroxyl, dithia substitution | 326.42 | Sulfur atoms increase polarizability; phenolic groups improve solubility |
| 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione | Bicyclo[3.3.1] | 9,9-Dimethoxy | 228.25 | Bicyclic system; methoxy groups reduce toxicity (LD50 > 5000 mg/kg) |
| 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | [4.4] | 3-(2-Hydroxyethyl) | 200.23 | Hydroxyethyl increases hydrophilicity; lower toxicity potential |
Biological Activity
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant effects, interactions with neurotransmitter receptors, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . The compound features a spirocyclic structure that includes two nitrogen atoms in the diaza position and two carbonyl groups. This unique architecture contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.20 g/mol |
| Structure | Spirocyclic |
| SMILES | CN1C(=O)NC(=O)C12CCCC2 |
Anticonvulsant Effects
Recent studies have indicated that this compound exhibits potential anticonvulsant activity . Research shows that derivatives of this compound can interact with neurotransmitter receptors, particularly serotonin receptors, which may contribute to its anticonvulsant properties .
A study evaluating the structure-property relationship of similar compounds found that modifications to the benzyl substituent can significantly influence anticonvulsant activity. For example, certain derivatives demonstrated a high degree of efficacy in delaying seizures in animal models compared to standard treatments like phenobarbital.
The mechanism by which this compound exerts its effects likely involves modulation of neurotransmitter systems. Specifically, it may enhance GABAergic activity through interaction with GABA-A receptors. This suggests a potential for developing new therapeutic agents targeting neurological disorders.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticonvulsant Activity Evaluation : In a comparative study involving various diazaspiro compounds, this compound derivatives were tested for their ability to delay strychnine-induced seizures in mice. Results indicated a significant delay in convulsion onset compared to control groups.
- Neurotransmitter Interaction Studies : Preliminary binding studies revealed that the compound interacts with serotonin receptors, suggesting a mechanism for its observed biological effects. Further research is needed to fully elucidate these interactions and their implications for therapeutic use.
Future Research Directions
Given the promising results regarding the biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : Investigating the specific molecular targets and pathways involved in the compound's action.
- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects for potential use as an anticonvulsant agent.
- Synthesis of Derivatives : Exploring modifications to enhance biological activity and selectivity towards specific neurotransmitter systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization involves factorial design experiments to evaluate variables such as catalyst type (e.g., Lewis acids), solvent polarity, temperature, and reaction time. For example, a 2^k factorial design can identify interactions between variables, prioritizing yield and purity . Characterization techniques like NMR, IR, and X-ray crystallography validate structural integrity, while HPLC monitors reaction progress .
- Example Table :
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, CuI | Pd(OAc)₂ (0.5 mol%) | +25% yield |
| Solvent | DMF, THF, EtOH | THF (anhydrous) | Improves regioselectivity |
| Temp. | 60°C–100°C | 80°C | Reduces byproducts |
Q. How can researchers anchor their study of this compound within a robust theoretical or conceptual framework?
- Methodological Answer : Align the research with frameworks such as coordination chemistry (e.g., ligand-metal interactions) or bioactive heterocycle design. For instance, DFT calculations can model electronic properties to predict reactivity, while QSAR models correlate structural features with biological activity . Literature reviews should identify gaps in spirocyclic compound mechanisms, such as enzyme inhibition pathways .
Q. What spectroscopic and computational tools are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Use tandem MS/MS for fragmentation patterns and 2D NMR (COSY, HSQC) to resolve stereochemistry. Computational methods like Gaussian-based DFT optimize geometry and simulate UV-Vis spectra. Cross-validate results with crystallographic data (e.g., Cambridge Structural Database entries for analogous spiro compounds) .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Apply dose-response assays to distinguish therapeutic windows from toxic thresholds. Use omics approaches (transcriptomics/proteomics) to identify off-target effects. Meta-analyses of existing datasets can isolate confounding variables (e.g., cell line variability) . For mechanistic conflicts, employ knockout models or isotopic labeling to trace metabolic pathways .
Q. What experimental designs address challenges in studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments (pH 7.4 buffer, 37°C) with accelerated stability testing (ICH Q1A guidelines). Use LC-MS to track degradation products. For in vivo studies, apply pharmacokinetic modeling (e.g., compartmental analysis) to estimate half-life and bioavailability .
Q. How can multi-method approaches (e.g., combining spectroscopic data with molecular dynamics simulations) enhance mechanistic insights?
- Methodological Answer : Integrate MD simulations (AMBER/CHARMM force fields) with experimental data (NMR relaxation rates) to model conformational dynamics. Bayesian statistics can reconcile discrepancies between computational predictions and empirical observations .
Q. What strategies validate the compound’s selectivity in targeting enzymes or receptors?
- Methodological Answer : Conduct competitive binding assays (e.g., SPR, ITC) with known inhibitors. Structural biology techniques (cryo-EM, X-ray co-crystallization) map binding interactions. High-content screening identifies off-target effects across receptor panels .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Apply sensitivity analysis to experimental parameters (e.g., purity of reagents, assay interference). Use Bland-Altman plots for inter-method comparison .
- Theoretical Integration : Align unexpected results with alternative frameworks (e.g., non-covalent interactions in supramolecular chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
